6-Pentofuranosyl-2-phenyl[1,3]oxazolo[5,4-d]pyrimidin-7(6h)-one
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Overview
Description
6-Pentofuranosyl-2-phenyl[1,3]oxazolo[5,4-d]pyrimidin-7(6h)-one is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields such as medicinal chemistry and materials science. This compound is characterized by a fused oxazole and pyrimidine ring system, which is further substituted with a pentofuranosyl group and a phenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Pentofuranosyl-2-phenyl[1,3]oxazolo[5,4-d]pyrimidin-7(6h)-one typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For example, the reaction of a suitable phenyl-substituted pyrimidine derivative with a pentofuranosyl donor in the presence of a cyclizing agent can yield the desired compound. Reaction conditions such as temperature, solvent, and catalysts are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
6-Pentofuranosyl-2-phenyl[1,3]oxazolo[5,4-d]pyrimidin-7(6h)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can result in various substituted derivatives with different functional groups .
Scientific Research Applications
6-Pentofuranosyl-2-phenyl[1,3]oxazolo[5,4-d]pyrimidin-7(6h)-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and optoelectronic devices.
Chemical Biology: It is used as a probe to study various biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 6-Pentofuranosyl-2-phenyl[1,3]oxazolo[5,4-d]pyrimidin-7(6h)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or interfere with DNA replication processes, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
5,7-Dimethyl-oxazolo[5,4-d]pyrimidine-4,6(5H,7H)-dione: This compound shares a similar oxazole-pyrimidine core but differs in its substitution pattern.
2-(Pyridin-2-yl)pyrimidine Derivatives: These compounds have a pyrimidine core with different substituents, showing varied biological activities.
Uniqueness
6-Pentofuranosyl-2-phenyl[1,3]oxazolo[5,4-d]pyrimidin-7(6h)-one is unique due to its specific substitution with a pentofuranosyl group and a phenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields .
Properties
CAS No. |
53641-68-2 |
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Molecular Formula |
C16H15N3O6 |
Molecular Weight |
345.31 g/mol |
IUPAC Name |
6-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-phenyl-[1,3]oxazolo[5,4-d]pyrimidin-7-one |
InChI |
InChI=1S/C16H15N3O6/c20-6-9-11(21)12(22)16(24-9)19-7-17-14-10(15(19)23)18-13(25-14)8-4-2-1-3-5-8/h1-5,7,9,11-12,16,20-22H,6H2 |
InChI Key |
IJKFIAPPEZLVBG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(O2)N=CN(C3=O)C4C(C(C(O4)CO)O)O |
Origin of Product |
United States |
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